molecular formula C6H9N3O2 B13154380 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylicacid

5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylicacid

Cat. No.: B13154380
M. Wt: 155.15 g/mol
InChI Key: CRKXTFBEPQVJPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-3-pyrazolone with hydrazine hydrate, followed by subsequent functionalization to introduce the amino and carboxylic acid groups . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like water or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1H-pyrazole-4-carboxamide
  • 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups in the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-1,4-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11)8-9(2)5(3)7/h7H2,1-2H3,(H,10,11)

InChI Key

CRKXTFBEPQVJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C)N

Origin of Product

United States

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